

# Total Synthesis of Graveolinine and Its Analogs: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Graveolinine	
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This document provides detailed application notes and protocols for the total synthesis of the quinoline alkaloid **Graveolinine** and its structural analogs. **Graveolinine**, a natural product isolated from plants of the Rutaceae family, along with its parent compound Graveoline, has garnered significant interest due to its diverse pharmacological activities, including antiangiogenic and cytotoxic effects.[1][2] These properties make them attractive scaffolds for the development of new therapeutic agents.

The following sections detail synthetic strategies, experimental procedures, and characterization data, presented in a clear and structured format to facilitate replication and further investigation in a research and drug development setting.

# Synthetic Strategies for the Graveolinine Scaffold

The core structure of **Graveolinine** is a 2-aryl-4-methoxyquinoline. The total synthesis of **Graveolinine** and its analogs typically involves two key stages: the construction of the 2-aryl-1H-quinolin-4-one scaffold, followed by selective methylation.

Several methods have been developed for the synthesis of the 2-aryl-1H-quinolin-4-one intermediate. A common and effective approach is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[3][4] Alternative routes include the palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal acetylenes, and Dieckmann condensation.[3][4]



A recent metal-free approach involves the intramolecular cyclization of 2-aminochalcones, which can be synthesized via a Claisen-Schmidt condensation between o-aminoacetophenones and benzaldehydes. This method offers a more environmentally friendly alternative to metal-catalyzed reactions.

Once the 2-aryl-1H-quinolin-4-one core is established, **Graveolinine** can be synthesized through O-methylation, while its isomer, Graveoline (a 1-methyl-2-aryl-quinolin-4-one), is obtained via N-methylation.

# **Experimental Protocols**

The following protocols are based on established literature procedures and provide a general framework for the synthesis of **Graveolinine** and its analogs.

# Protocol 2.1: Synthesis of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (Graveoline/Graveolinine Precursor)

This protocol describes the synthesis of the key quinolinone intermediate via the cyclization of a 2-aminochalcone derivative.

#### Materials:

- o-aminoacetophenone
- Piperonal (3,4-methylenedioxybenzaldehyde)
- Ethanol
- Potassium hydroxide
- Amberlyst®-15
- Dichloromethane (DCM)
- Hexane



#### Procedure:

- Synthesis of (E)-1-(2-aminophenyl)-3-(benzo[d][5][6]dioxol-5-yl)prop-2-en-1-one (2-aminochalcone):
  - Dissolve o-aminoacetophenone (1.0 equiv) and piperonal (1.0 equiv) in ethanol in a roundbottom flask.
  - Add a solution of potassium hydroxide (3.0 equiv) in ethanol dropwise to the mixture at room temperature.
  - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
  - Wash the solid with cold water and dry under vacuum to yield the 2-aminochalcone.
- Intramolecular Cyclization:
  - To a solution of the 2-aminochalcone (1.0 equiv) in a suitable solvent (e.g., toluene or DMF), add Amberlyst®-15 (catalytic amount).
  - Reflux the mixture for 4-8 hours, monitoring by TLC.
  - After completion, filter off the Amberlyst®-15 and concentrate the filtrate under reduced pressure.
  - Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one as a solid.

# **Protocol 2.2: Synthesis of Graveolinine (O-methylation)**

#### Materials:

2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one



- Dimethyl sulfate (DMS) or methyl iodide (Mel)
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)
- Water

#### Procedure:

- To a stirred solution of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv) in anhydrous DMF, add anhydrous K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Add dimethyl sulfate or methyl iodide (1.2 equiv) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
- Pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield Graveolinine.

# **Protocol 2.3: Synthesis of Graveoline (N-methylation)**

#### Materials:

- 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one
- Methyl iodide (Mel)
- Anhydrous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-dimethylformamide (DMF)



- Dichloromethane (DCM)
- Water

#### Procedure:

- In a sealed tube, combine 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv), anhydrous Na<sub>2</sub>CO<sub>3</sub> (1.5 equiv), and methyl iodide (5.0 equiv) in anhydrous DMF.
- Heat the mixture at 190 °C for 1-2 hours.[7]
- After cooling to room temperature, remove the solvent under reduced pressure.
- Add water to the residue and extract with DCM (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer and purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford Graveoline.

## **Data Presentation**

The following tables summarize quantitative data for the synthesis of **Graveolinine**, Graveoline, and representative analogs.

Table 1: Synthesis of 2-Aryl-1H-quinolin-4-one Intermediates



Entry	Aryl Substitue nt	R¹	R²	Yield (%)	Melting Point (°C)	Referenc e
1	4- Bromophe nyl	Н	Н	94	165-167	[1]
2	4- Chlorophe nyl	Н	Н	92	179-181	[1]
3	Phenyl	Н	Н	72	156-158	[1]
4	Benzo[d][5] [6]dioxol-5- yl	Н	Н	-	-	[7]

Table 2: Synthesis of Graveoline and Analogs (N-methylation)

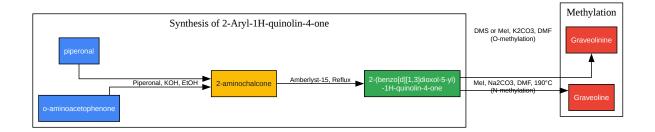
Entry	Aryl Substitue nt	R¹	R²	Yield (%)	Melting Point (°C)	Referenc e
1	Benzo[d][5] [6]dioxol-5- yl	Н	Н	-	-	[7]
2	4- Bromophe nyl	Н	Н	90 (two steps)	-	[7]
3	4- Chlorophe nyl	Н	Н	88 (two steps)	-	[7]

Table 3: Spectroscopic Data for **Graveolinine** 



Туре	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ	7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.40-7.35 (m, 2H), 7.15 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.05 (s, 2H), 4.10 (s, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ	178.5, 162.1, 150.2, 148.3, 145.1, 140.2, 132.5, 129.8, 126.4, 125.3, 123.9, 122.1, 119.8, 108.7, 106.5, 101.4, 56.3
MS (ESI) m/z	280.09 [M+H] <sup>+</sup>

# Visualizations Total Synthesis of Graveolinie and Graveoline

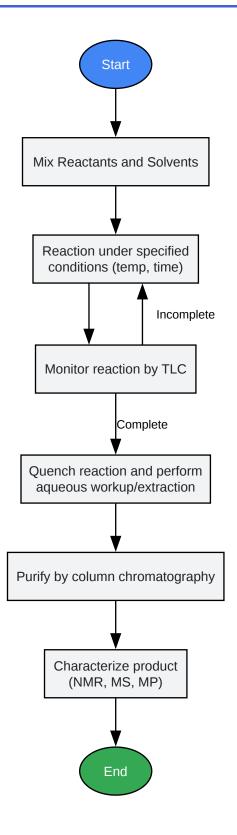


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Caption: Synthetic pathway to **Graveolinine** and Graveoline.

# **General Experimental Workflow**





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Caption: General workflow for chemical synthesis.

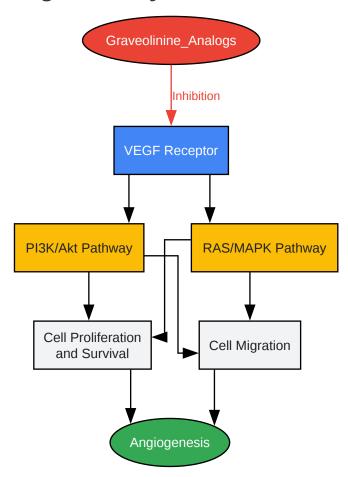


# **Biological Activity and Signaling Pathways**

Graveoline and its derivatives have been reported to possess anti-angiogenesis activities.[8] Studies have shown that some derivatives can inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC).[8] While the precise molecular targets and signaling pathways are still under investigation, the anti-angiogenic effects of quinoline-based compounds are often associated with the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways. These pathways are critical for the proliferation, migration, and survival of endothelial cells, which are key processes in angiogenesis.

Further research is required to fully elucidate the mechanism of action of **Graveolinine** and its analogs. Investigating their effects on key signaling nodes such as VEGFR, Akt, and MAPK pathways would provide valuable insights for their development as anti-cancer or anti-inflammatory agents.

# **Putative Signaling Pathway Inhibition**





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Caption: Hypothesized inhibition of VEGFR signaling.

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